molecular formula C17H17Cl3N2O3S B2623296 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide CAS No. 324541-03-9

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide

Cat. No. B2623296
CAS RN: 324541-03-9
M. Wt: 435.74
InChI Key: QGVQZYICHXCZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide, also known as BCNU, is a chemotherapy drug used in the treatment of various types of cancer. It belongs to the class of alkylating agents and works by damaging the DNA in cancer cells, thus preventing their growth and division.

Mechanism of Action

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide works by forming covalent bonds with the DNA in cancer cells, which leads to the formation of cross-links between DNA strands. This, in turn, prevents DNA replication and cell division, ultimately leading to cell death.
Biochemical and Physiological Effects:
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide has been shown to have both acute and chronic toxicities, including myelosuppression, nausea, vomiting, and pulmonary toxicity. It can also cause long-term effects such as infertility and secondary malignancies.

Advantages and Limitations for Lab Experiments

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide has been widely used in laboratory experiments due to its ability to induce DNA damage and cell death in cancer cells. However, its toxicity and potential side effects limit its use in certain experiments.

Future Directions

Further research is needed to improve the efficacy and safety of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide in cancer treatment. This includes the development of new formulations and delivery methods, as well as the identification of biomarkers that can predict treatment outcomes and guide personalized therapy. Additionally, research is needed to explore the potential use of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide in combination with immunotherapy and other targeted therapies.

Synthesis Methods

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide can be synthesized by reacting 1,3-dichloro-2-propanol with sulfamide in the presence of a base to form 1,3-bis(2-chloroethyl)urea. This intermediate is then reacted with 4-chlorobenzoic acid in the presence of a dehydrating agent to form 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide.

Scientific Research Applications

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide has been extensively studied for its anti-tumor activity and has shown promising results in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma. It has also been used in combination with other chemotherapy drugs to improve treatment outcomes.

properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O3S/c18-9-11-22(12-10-19)26(24,25)16-7-1-13(2-8-16)17(23)21-15-5-3-14(20)4-6-15/h1-8H,9-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVQZYICHXCZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chlorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.